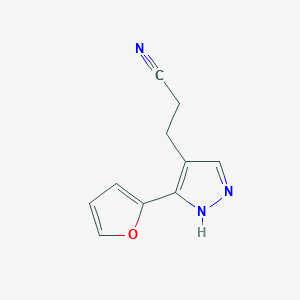
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile
Vue d'ensemble
Description
The compound “3-{[(furan-2-yl)methyl]amino}propanenitrile” has a CAS Number: 6788-68-7 and a molecular weight of 150.18 . It’s a liquid at room temperature .
Synthesis Analysis
A method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular structure of related compounds has been studied using NMR and DFT . For example, the C7–N1 distance in one related compound indicates a C–N triple bond .Applications De Recherche Scientifique
J’ai effectué des recherches pour trouver des applications scientifiques spécifiques pour le "3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile", mais les informations disponibles ne décrivent pas clairement six à huit applications uniques. Cependant, une application notable mentionnée est son potentiel à inhiber la croissance des champignons de type levure Candida albicans à certaines concentrations .
Mécanisme D'action
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to be reactive electrophilic species, which suggests that they might interact with their targets through electrophilic substitution reactions .
Biochemical Pathways
Furan derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been reported to demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Action Environment
The synthesis of furan derivatives is known to be influenced by environmental conditions, such as the presence of a brønsted superacid .
Analyse Biochimique
Biochemical Properties
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of enzymatic activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as the A549 lung carcinoma cells . This apoptotic effect is mediated through the activation of specific signaling pathways and changes in gene expression that promote cell death. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition disrupts signaling pathways, resulting in altered cellular responses. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its stability and the duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, toxic or adverse effects may be observed . These effects include damage to vital organs and disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites within cells . For instance, it may inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . These metabolic effects are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and function. For example, accumulation of the compound in the nucleus may enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJERIVKXXXVWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




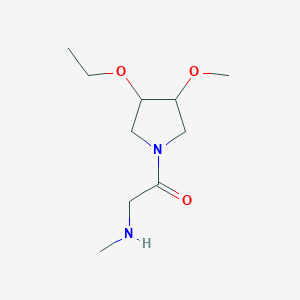
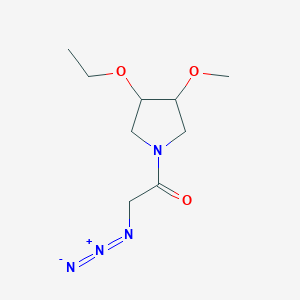
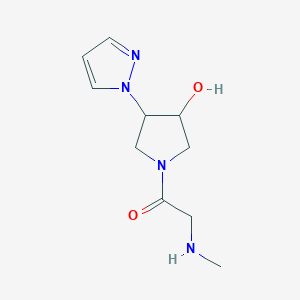
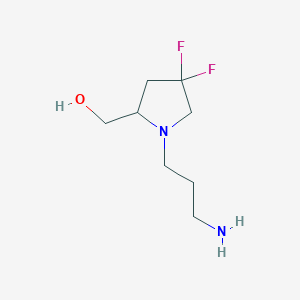
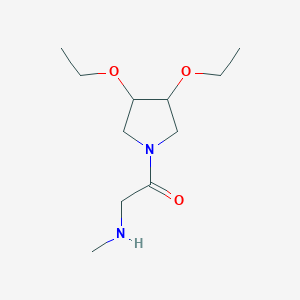
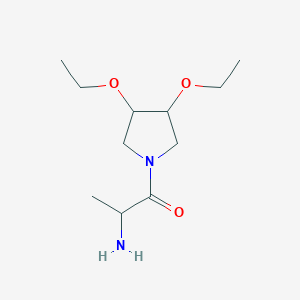
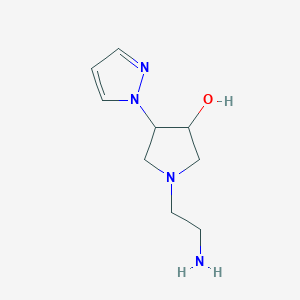

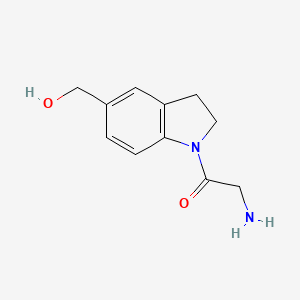
![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1491985.png)
